molecular formula C9H15NO B13117095 (S)-Hexahydro-1H-quinolizin-4(6H)-one

(S)-Hexahydro-1H-quinolizin-4(6H)-one

Cat. No.: B13117095
M. Wt: 153.22 g/mol
InChI Key: KBBXPRPSOFVSSQ-QMMMGPOBSA-N
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Description

(S)-Hexahydro-1H-quinolizin-4(6H)-one is a chiral compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Hexahydro-1H-quinolizin-4(6H)-one typically involves the reduction of quinolizidine derivatives. One common method is the catalytic hydrogenation of quinolizidine-4-one using a chiral catalyst to achieve the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of chiral catalysts in industrial processes ensures the production of the desired enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Hexahydro-1H-quinolizin-4(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizidine-4-one derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinolizidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Quinolizidine-4-one derivatives.

    Reduction: Fully saturated quinolizidine derivatives.

    Substitution: Various N-substituted quinolizidine derivatives.

Scientific Research Applications

(S)-Hexahydro-1H-quinolizin-4(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-Hexahydro-1H-quinolizin-4(6H)-one involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, modulating their activity. It may also inhibit certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine: The parent compound of (S)-Hexahydro-1H-quinolizin-4(6H)-one, with a similar bicyclic structure but lacking the ketone group.

    Quinolizidine-4-one: An oxidized form of quinolizidine, with a ketone group at the 4-position.

    N-Substituted Quinolizidines: Derivatives of quinolizidine with various substituents on the nitrogen atom.

Uniqueness

This compound is unique due to its chiral nature and the presence of a ketone group, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(9aS)-1,2,3,6,7,8,9,9a-octahydroquinolizin-4-one

InChI

InChI=1S/C9H15NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h8H,1-7H2/t8-/m0/s1

InChI Key

KBBXPRPSOFVSSQ-QMMMGPOBSA-N

Isomeric SMILES

C1CCN2[C@@H](C1)CCCC2=O

Canonical SMILES

C1CCN2C(C1)CCCC2=O

Origin of Product

United States

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